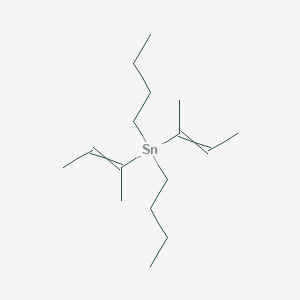![molecular formula C24H31N5O2 B14277501 {(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile CAS No. 138427-70-0](/img/structure/B14277501.png)
{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile is an organic compound characterized by the presence of diazenyl and hydrazinylidene functional groups attached to a phenyl ring substituted with pentyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile typically involves the reaction of pentyloxy-substituted phenylhydrazine with an appropriate diazonium salt under controlled conditions. The reaction is carried out in the presence of a base to facilitate the formation of the diazenyl and hydrazinylidene linkages. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up by optimizing parameters such as reactant concentrations, reaction time, and purification methods to ensure consistent quality and yield. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium dichromate, potassium permanganate, and Fremy’s salt are commonly used oxidizing agents.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are typical reducing agents.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of {(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-((2,4-Dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate: A tyrosinase inhibitor with similar diazenyl and phenyl structures.
Azobenzene Derivatives: Compounds with diazenyl linkages and phenyl rings, used in various applications including dyes and molecular switches.
Uniqueness
{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile is unique due to its specific substitution pattern with pentyloxy groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
138427-70-0 |
|---|---|
Fórmula molecular |
C24H31N5O2 |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
1-cyano-N'-(2-pentoxyanilino)-N-(2-pentoxyphenyl)iminomethanimidamide |
InChI |
InChI=1S/C24H31N5O2/c1-3-5-11-17-30-22-15-9-7-13-20(22)26-28-24(19-25)29-27-21-14-8-10-16-23(21)31-18-12-6-4-2/h7-10,13-16,26H,3-6,11-12,17-18H2,1-2H3 |
Clave InChI |
LWVMDPBQOPIJGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=CC=C1NN=C(C#N)N=NC2=CC=CC=C2OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


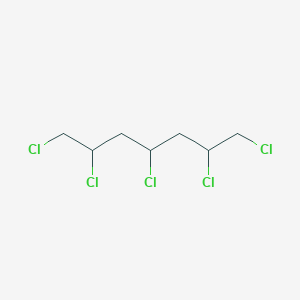
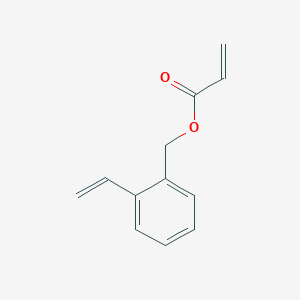
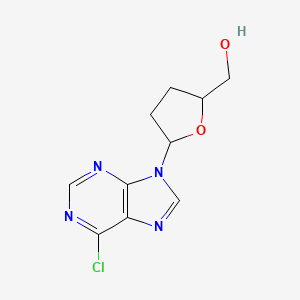
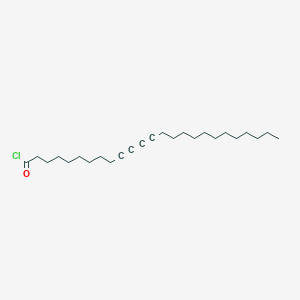
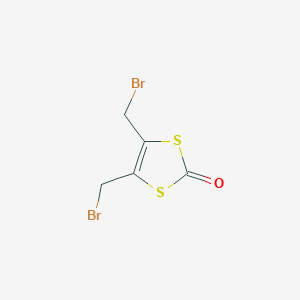
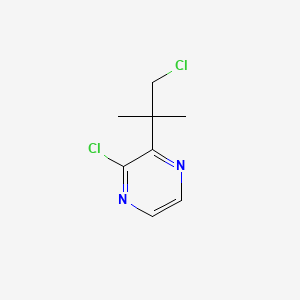

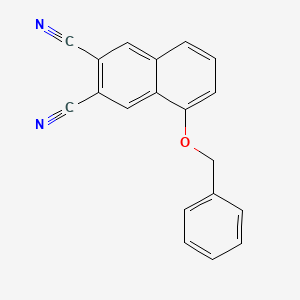

![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
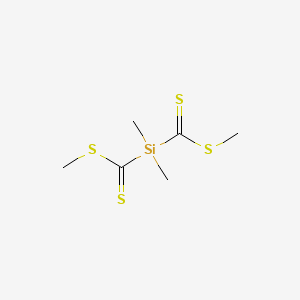
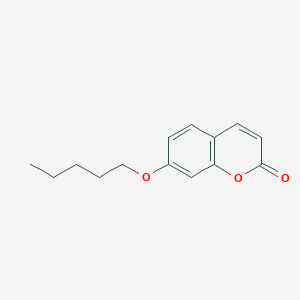
![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)
